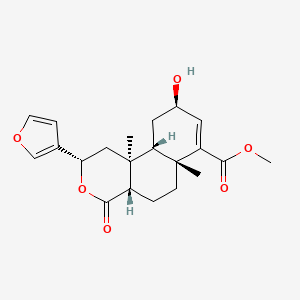

Tinophyllol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H26O6 |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3/t13-,14+,16-,17+,20-,21+/m0/s1 |

InChI-Schlüssel |

OEIVLTVYSSPDHE-JHFVOUROSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O)C)C4=COC=C4 |

Kanonische SMILES |

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tinophyllol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, properties, and potential biological activities of Tinophyllol, a naturally occurring compound. The information is curated for professionals in the fields of chemical and biomedical research and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate.[1] Its chemical identity is well-defined by its unique structural arrangement and properties, which are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | [1] |

| CAS Number | 96552-83-9 | [2] |

| Molecular Formula | C₂₁H₂₆O₆ | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C">C@@HC4=COC=C4 | [1] |

| InChI Key | OEIVLTVYSSPDHE-JHFVOUROSA-N | [1] |

| Topological Polar Surface Area | 86.0 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Heavy Atom Count | 27 | [1] |

| Complexity | 672 | [1] |

Experimental Protocols: Isolation of this compound

This compound is a phytochemical that can be isolated from plant sources, notably from the stems of Tinospora crispa. A general methodology for its isolation and purification from this botanical source is outlined below. This protocol is based on common phytochemical extraction and separation techniques.

Protocol: General Isolation of this compound from Tinospora crispa

-

Preparation of Plant Material: The stems of Tinospora crispa are collected, washed, shade-dried, and then ground into a coarse powder.[3]

-

Extraction: The powdered plant material is subjected to extraction with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate. This process separates compounds based on their differential solubility.[2][4]

-

Column Chromatography: The fraction containing this compound (typically a medium-polarity fraction like dichloromethane or ethyl acetate) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled together.

-

Purification: The pooled fractions containing this compound are further purified using repeated column chromatography or other techniques like preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

Phytochemicals isolated from Tinospora crispa have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][5][6][7] While the specific biological activities of this compound are not extensively documented in the currently available literature, its structural class suggests potential involvement in common cellular signaling pathways associated with these effects.

A key pathway often modulated by anti-inflammatory and anticancer natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. Many natural compounds exert their therapeutic effects by inhibiting the activation of NF-κB.

Below is a diagram illustrating a simplified representation of the canonical NF-κB signaling pathway, a likely target for bioactive compounds like this compound.

Figure 1: Simplified Canonical NF-κB Signaling Pathway.

References

- 1. BIOACTIVE COMPOUNDS ANALYSIS AND ANTIOXIDANT ACTIVITIES OF Tinospora crispa MIERS STEM EXTRACT | Semantic Scholar [semanticscholar.org]

- 2. banglajol.info [banglajol.info]

- 3. ajbls.com [ajbls.com]

- 4. brieflands.com [brieflands.com]

- 5. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]

- 6. journals.iium.edu.my [journals.iium.edu.my]

- 7. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Natural Source and Isolation of Tinophyllol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinophyllol, a clerodane-type furanoditerpenoid, focusing on its natural sources, detailed isolation methodologies, and relevant biological signaling pathways. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry and drug discovery.

Natural Source of this compound

This compound is a secondary metabolite primarily found in plants of the Tinospora genus (family Menispermaceae). The principal natural sources identified in the scientific literature are:

-

Tinospora crispa : This climbing shrub, found in the rainforests of Southeast Asia and Africa, is a significant source of various clerodane diterpenoids, including compounds closely related to this compound.[1]

-

Tinospora bakis : A deciduous climber native to Africa, this species has been shown to contain tinophylloloside, the glycosidic form of this compound.[2]

-

Tinospora cordifolia : An esteemed medicinal plant in Ayurvedic medicine, this species is also a known producer of a wide array of diterpenoids.[3]

This compound exists in nature often as its glycoside, tinophylloloside, which is the 8-epimer of tinospinoside A.[2] The aglycone, this compound, can be obtained through the hydrolysis of its corresponding glycoside.

Isolation and Purification of this compound and its Glycoside

The isolation of this compound and its glycoside, tinophylloloside, from their natural sources involves a multi-step process of extraction and chromatographic separation. The following protocol is a representative methodology based on the successful isolation of furanoditerpenoids from Tinospora bakis.[2]

2.1.1. Plant Material and Extraction:

-

The powdered plant material (e.g., 5 kg of T. bakis stems) is extracted with 80% ethanol (EtOH) to yield a crude extract.[2]

-

The crude extract is then suspended in distilled water and subjected to liquid-liquid partitioning. This is performed sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol to separate compounds based on their polarity.[2]

2.1.2. Chromatographic Separation:

-

The ethyl acetate (EtOAc) fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography.[2]

-

The column is eluted with a gradient of dichloromethane (DCM) and methanol (MeOH) (from 100:0 to 0:100) to yield multiple sub-fractions.[2]

-

Fractions containing compounds of interest are further purified using a combination of chromatographic techniques, which may include:

-

Sephadex LH-20 column chromatography: Elution with a methanol/water mixture is effective for separating compounds based on size.[2]

-

Silica gel column chromatography: Repeated chromatography with a more refined gradient of DCM/MeOH/H₂O can be used for finer separation.[2]

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a final purification step to isolate individual compounds to a high degree of purity.[2]

-

2.1.3. Isolation of Tinophylloloside:

-

Tinophylloloside (identified as the 8-epimer of tinospinoside A) can be isolated from the polar fractions obtained during the chromatographic separation.[2]

2.1.4. Hydrolysis to Obtain this compound (Aglycone):

-

The isolated tinophylloloside (e.g., 2 mg) is dissolved in 1 M hydrochloric acid (HCl) (5 mL).[4]

-

The mixture is stirred at 80°C for 8 hours to facilitate the hydrolysis of the glycosidic bond.[4]

-

Following the reaction, the mixture is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the aglycone, this compound.[4]

Data Presentation: Quantitative and Spectroscopic Data

| Compound | Plant Source | Extraction Solvent | Yield (from fraction) | Spectroscopic Data | Reference |

| Tinobakisin | Tinospora bakis | 80% EtOH | 15.2 mg (from EtOAc fraction) | NMR, MS, UV, IR, ECD | [2] |

| Tinobakiside | Tinospora bakis | 80% EtOH | 4.8 mg (from EtOAc fraction) | NMR, MS, UV, IR, ECD | [2] |

| Tinophylloloside | Tinospora bakis | 80% EtOH | Not specified | Identified as 8-epimer of tinospinoside A | [2] |

| Tinosporaside | Tinospora cordifolia | 70% EtOH | Not specified | HPLC-UV-DAD, NMR, MS | [1] |

| Columbin | Tinospora cordifolia | 70% EtOH | Not specified | HPLC-UV-DAD, NMR, MS | [1] |

Note: The yields are highly dependent on the specific batch of plant material, collection time, and the efficiency of the isolation process.

Mandatory Visualizations

Caption: General workflow for the isolation of this compound and its glycoside.

Clerodane diterpenoids isolated from Tinospora species have been shown to exhibit anti-inflammatory and immunomodulatory effects. A key mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).[5]

Caption: Inhibition of the TLR4-mediated inflammatory pathway by Tinospora clerodane diterpenoids.

References

- 1. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tinospora Cordifolia: A review of its immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Tinopanoids K-T, clerodane diterpenoids with anti-inflammatory activity from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Tinophyllol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The complete and specific biosynthetic pathway of Tinophyllol, a furanoditerpenoid of interest from the genus Tinospora, remains to be fully elucidated in the scientific literature. This technical guide, therefore, presents a proposed pathway constructed from the established principles of clerodane diterpenoid biosynthesis in plants. The information herein is intended to serve as a foundational resource and a roadmap for future research aimed at unraveling the precise enzymatic steps leading to the formation of this compound.

The General Blueprint: Biosynthesis of Clerodane Diterpenoids

Clerodane diterpenoids, the class of compounds to which this compound belongs, are a diverse group of secondary metabolites synthesized in plants. Their biosynthesis originates in the plastids and involves a series of enzymatic reactions that build and modify a 20-carbon backbone.

The journey begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily produced via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. These units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The formation of the characteristic bicyclic clerodane skeleton from the linear GGPP is a pivotal step, catalyzed by a pair of diterpene synthases (diTPSs):

-

Class II diTPS: This enzyme initiates the cyclization of GGPP through a protonation-initiated cascade, forming a bicyclic labdane-related diphosphate intermediate, such as copalyl diphosphate (CPP). This intermediate then undergoes a rearrangement involving methyl and hydride shifts to form the clerodane scaffold.

-

Class I diTPS: The clerodienyl diphosphate produced by the class II diTPS is then acted upon by a class I diTPS, which removes the diphosphate group to generate a reactive carbocation, leading to the final stable clerodane hydrocarbon backbone.

Following the formation of the core clerodane skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, introduce functional groups such as hydroxyls, epoxides, and carbonyls. These modifications are responsible for the vast structural diversity observed among clerodane diterpenoids. The formation of the furan ring, a key feature of this compound, is also believed to be a result of such late-stage oxidative modifications.

A Proposed Pathway to this compound

Based on the general principles of clerodane biosynthesis and the structure of this compound, a putative pathway can be proposed. The initial steps would follow the canonical formation of a clerodane scaffold from GGPP. Subsequent modifications by CYP450s and other enzymes would then be required to install the specific functional groups of this compound.

The formation of the furan ring is a critical step and is hypothesized to proceed through a series of oxidative reactions on the side chain of the clerodane intermediate. This could involve hydroxylations followed by dehydration and cyclization to yield the aromatic furan moiety. The lactone ring present in many related compounds is also formed through oxidative processes.

Below is a diagrammatic representation of the proposed general biosynthetic pathway leading to a furanoclerodane diterpenoid like this compound.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data regarding enzyme kinetics, metabolite concentrations, or gene expression levels are available. The following table summarizes the key components of the generalized clerodane diterpenoid biosynthetic pathway, providing a framework for future quantitative studies.

| Component | Description | Examples / Key Features |

| Precursor | The starting molecule for the biosynthesis of the C20 diterpenoid backbone. | Geranylgeranyl Pyrophosphate (GGPP) |

| Intermediates | Molecules that are formed and then modified during the pathway. | Labdane-type diphosphates, Clerodienyl diphosphate, Hydroxylated clerodanes |

| Key Enzymes | The biocatalysts that mediate the chemical transformations in the pathway. | GGPP synthase, Class II Diterpene synthases (diTPS), Class I Diterpene synthases (diTPS), Cytochrome P450 monooxygenases (CYP450s) |

| Products | The final output of the biosynthetic pathway. | This compound and other related furanoclerodane diterpenoids |

Methodologies for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. A generalized experimental workflow is outlined below.

Gene Discovery and Candidate Identification

-

Transcriptome Analysis: High-throughput sequencing of mRNA (RNA-seq) from Tinospora species tissues actively producing this compound can identify genes that are highly expressed.

-

Bioinformatic Analysis: The transcriptome data is mined for candidate genes encoding enzymes typically involved in diterpenoid biosynthesis, such as diTPSs and CYP450s, based on sequence homology to known enzymes.

-

Co-expression Analysis: Genes involved in the same metabolic pathway are often co-expressed. Identifying clusters of co-expressed candidate genes can provide strong evidence for their functional relationship.

Functional Characterization of Enzymes

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which is engineered to produce the necessary precursor (e.g., GGPP).

-

In Vitro Enzyme Assays: The expressed enzymes are purified, and their activity is tested in vitro by providing the putative substrate and co-factors.

-

Product Identification: The products of the enzymatic reactions (both in vivo from the microbial host and in vitro) are extracted and analyzed using analytical techniques.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile compounds, such as the hydrocarbon intermediates.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and more polar compounds, including the oxygenated intermediates and the final products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of novel compounds and for confirming the identity of known ones.

The following diagram illustrates a typical experimental workflow for the elucidation of a plant natural product biosynthetic pathway.

Concluding Remarks and Future Perspectives

While the precise biosynthetic route to this compound remains to be mapped, the foundational knowledge of clerodane diterpenoid biosynthesis provides a robust framework for its investigation. The proposed pathway and methodologies outlined in this guide are intended to catalyze research efforts in this area. The identification and characterization of the specific enzymes involved in this compound biosynthesis will not only be a significant contribution to the field of plant biochemistry but could also pave the way for the biotechnological production of this and other valuable furanoditerpenoids for pharmaceutical applications. The logical relationship between discovering candidate genes and their functional validation is a critical step in this process.

An In-depth Technical Guide to the Physical and Chemical Properties of Tinophyllol

Disclaimer: Information regarding the experimental physical and chemical properties, biological activities, and specific analytical protocols for Tinophyllol is limited in currently available scientific literature. This guide provides a summary of computed data and presents generalized experimental and theoretical frameworks relevant to the study of a novel phytochemical.

Introduction

This compound is a naturally occurring phytochemical.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its known chemical properties and providing a theoretical framework for its experimental investigation. Given the nascent stage of research into this compound, this document combines available computed data with established methodologies for the analysis of natural products.

Physical and Chemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C21H26O6 | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | [1] |

| Exact Mass | 374.173 | [1] |

| Monoisotopic Mass | 374.173 | [1] |

| Topological Polar Surface Area | 86.0 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Xlogp | 2.7 | [1] |

| SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C">C@@HC4=COC=C4 | [1] |

| InChI Key | OEIVLTVYSSPDHE-JHFVOUROSA-N | [1] |

Note: Experimental data for properties such as melting point and boiling point have not been found in the reviewed literature.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines a general methodology for the extraction, isolation, and characterization of a similar phytochemical from a plant source.

General Extraction and Isolation Protocol

-

Plant Material Collection and Preparation: Collect the plant material known to contain this compound. The material should be dried in the shade to preserve the chemical constituents and then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. A common method is Soxhlet extraction, which allows for continuous extraction with a fresh solvent, or maceration, which involves soaking the material in a solvent for a period of time.[2] The choice of solvent is crucial and depends on the polarity of the target compound. Given the structure of this compound, solvents of intermediate polarity such as ethyl acetate or dichloromethane would be a logical starting point.

-

Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is typically achieved using liquid-liquid extraction with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water).

-

Chromatographic Purification: The fraction containing the highest concentration of the target compound is subjected to further purification using chromatographic techniques.[3]

-

Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Fractions are collected and analyzed for the presence of the desired compound.[3]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify the fractions containing the pure compound.[3]

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to obtain a highly pure sample of the compound.[3]

-

Structure Elucidation

The purified compound is then subjected to spectroscopic analysis to confirm its structure.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[4][5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[8]

The following diagram illustrates a general workflow for the isolation and identification of a phytochemical like this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological activity of this compound is required to elucidate its mechanism of action.

For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that is often investigated for natural products with potential anti-inflammatory properties. This is a generalized representation and does not imply any known activity of this compound.

Conclusion

This compound is a phytochemical whose properties are primarily known from computational predictions. This guide has summarized these predicted physicochemical characteristics. The lack of experimental data highlights a significant gap in the scientific knowledge of this compound. Future research should focus on the isolation of this compound from its natural source, followed by rigorous experimental determination of its physical and chemical properties. Furthermore, comprehensive biological screening is necessary to uncover its potential therapeutic effects and to understand its mechanism of action through the elucidation of the signaling pathways it may modulate. Such studies will be crucial in assessing the potential of this compound for applications in research and drug development.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural characterization of chlorophyll-a by high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (18)O and mass spectrometry in chlorophyll research: Derivation and loss of oxygen atoms at the periphery of the chlorophyll macrocycle during biosynthesis, degradation and adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. youtube.com [youtube.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

Unveiling Tinocordifoliol: A Technical Guide to a Novel Clerodane Diterpenoid

A deep dive into the discovery, origin, and biological potential of Tinocordifoliol, a newly identified natural product from the medicinal plant Tinospora cordifolia. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its isolation, structural elucidation, and initial biological activity, alongside detailed experimental protocols and putative signaling pathways.

Introduction

The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. In this context, the plant genus Tinospora has long been a focal point of phytochemical investigation due to its extensive use in traditional medicine. Recently, a new class of clerodane diterpenoids, provisionally termed "tinophyllols" and more accurately identified as tinocordifoliols, has been isolated from Tinospora cordifolia. This guide serves as a technical resource on the discovery and characterization of these promising bioactive molecules. It is important to note that the term "tinophyllol" appears to be a likely misspelling of the scientifically reported "tinocordifoliol," and as such, this document will proceed with the correct nomenclature.

Discovery and Origin

Tinocordifoliols A and B are novel neo-clerodane diterpenoids recently isolated from the stems of Tinospora cordifolia.[1] This plant, a member of the Menispermaceae family, is a perennial climbing shrub found in tropical regions of India, Myanmar, and Sri Lanka. It has a rich history in Ayurvedic medicine for treating a wide range of ailments, which has spurred modern scientific investigation into its chemical constituents.[2][3] The discovery of tinocordifoliols was the result of systematic phytochemical screening of T. cordifolia extracts, aimed at identifying novel compounds with potential therapeutic applications.

The isolation of these compounds was guided by bioassay-driven fractionation, a common strategy in natural product discovery. An ethyl acetate-soluble fraction of a 70% ethanol extract of T. cordifolia stems showed potent inhibitory activity against human arginase I, an enzyme implicated in various diseases.[1] This finding prompted further chromatographic purification, ultimately leading to the isolation of the two new compounds, tinocordifoliol A and B, alongside a known related compound, tinopanoid R.

Structural Elucidation

The chemical structures of tinocordifoliol A and B were determined through a combination of advanced spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formulas, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the connectivity and stereochemistry of the atoms within the molecules.

Tinocordifoliol A was identified as a colorless oil with the molecular formula C₂₁H₂₂O₆, determined from its HR-ESI-MS data.[1] Its structure was elucidated through detailed analysis of its ¹H and ¹³C NMR spectra, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments.

Tinocordifoliol B was also isolated as a colorless oil, with its molecular formula established as C₂₁H₂₄O₇.[1] Similar to its counterpart, the complete chemical structure of tinocordifoliol B was pieced together using a comprehensive suite of NMR and mass spectrometry techniques.

The absolute configurations of these new compounds were established using time-dependent density functional theory (TD-DFT) based electronic circular dichroism (ECD) calculations.

Spectroscopic Data Summary

| Compound | Molecular Formula | Mass Spectrometry (HR-ESI-MS) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Tinocordifoliol A | C₂₁H₂₂O₆ | m/z 393.1307 [M+Na]⁺ | Signals corresponding to a furan ring, a decalin core, and various oxygenated carbons. | Resonances confirming the clerodane skeleton with specific substitutions. |

| Tinocordifoliol B | C₂₁H₂₄O₇ | m/z 411.1415 [M+Na]⁺ | Characteristic signals for the diterpenoid framework and functional groups. | Carbon signals consistent with the proposed neo-clerodane structure. |

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of tinocordifoliols, based on the published discovery and general practices for clerodane diterpenoid extraction.

Isolation of Tinocordifoliols

This protocol outlines the general steps for the extraction and isolation of tinocordifoliols from Tinospora cordifolia stems.

Caption: Workflow for the isolation of tinocordifoliols.

1. Plant Material Preparation:

-

Collect fresh stems of Tinospora cordifolia.

-

Air-dry the stems in the shade at room temperature until they are brittle.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with 70% aqueous ethanol (EtOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and acetone.

-

Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is expected to contain the tinocordifoliols.[1]

4. Column Chromatography:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

Subject these pooled fractions to preparative HPLC on a C18 column.

-

Use a mobile phase gradient of methanol and water to achieve fine separation.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to tinocordifoliol A and B.

-

Lyophilize the collected fractions to obtain the pure compounds.

Biological Activity and Mechanism of Action

Initial biological screening of the extracts from Tinospora cordifolia revealed that the ethyl acetate fraction possessed inhibitory activity against human arginase I.[1] Further testing of the isolated compounds showed that tinocordifoliols, along with the known compound tinopanoid R, were responsible for this activity.

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[4] It plays a crucial role in regulating the levels of L-arginine, which is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[5] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[6] Overexpression of arginase can lead to a depletion of L-arginine, resulting in reduced NO production and contributing to endothelial dysfunction, cardiovascular diseases, and certain cancers.[4]

The inhibitory action of tinocordifoliols on arginase suggests their potential therapeutic value in conditions characterized by excessive arginase activity. The related compound, tinopanoid R, exhibited moderate competitive inhibition of human arginase I with an IC₅₀ value of 61.9 µM.[1] While specific IC₅₀ values for tinocordifoliols A and B have not yet been reported, their structural similarity to tinopanoid R suggests a comparable mode of action.

Putative Signaling Pathway of Arginase Inhibition

The following diagram illustrates the proposed mechanism by which tinocordifoliols may exert their therapeutic effects through the inhibition of arginase.

Caption: Putative signaling pathway of tinocordifoliols via arginase inhibition.

Synthesis of Clerodane Diterpenoids

The total synthesis of complex natural products like clerodane diterpenoids is a challenging endeavor in organic chemistry.[7][8][9] While a specific synthetic route for tinocordifoliols has not yet been published, the general strategies for constructing the characteristic decalin core and introducing the necessary functional groups can be outlined.

Typically, the synthesis of clerodane diterpenoids involves the stereoselective construction of the bicyclic decalin skeleton, often starting from chiral building blocks or employing asymmetric synthesis methods.[7] Key steps may include Diels-Alder reactions, Robinson annulations, and various cyclization strategies to establish the fused ring system with the correct stereochemistry. Subsequent steps would focus on the introduction of the side chain at C-9 and the functionalization of the decalin core to match the natural product's oxidation pattern. The furan ring, a common feature in many clerodane diterpenoids, can be installed using various synthetic methods.

The development of a total synthesis for tinocordifoliols would not only confirm their proposed structures but also provide access to larger quantities for further biological evaluation and the synthesis of analogs for structure-activity relationship (SAR) studies.

Future Perspectives

The discovery of tinocordifoliols A and B opens up new avenues for research in several areas. Further investigation is needed to fully characterize their biological activity profile. While their arginase inhibitory activity is a promising starting point, it is likely that these compounds interact with other biological targets as well. A broader screening against a panel of enzymes and receptors could reveal additional mechanisms of action.

Moreover, the development of a robust synthetic route will be crucial for advancing the preclinical development of tinocordifoliols. This would enable detailed SAR studies to identify the key structural features responsible for their biological activity and to design more potent and selective analogs.

References

- 1. Three neo-Clerodane Diterpenoids from Tinospora cordifolia Stems and Their Arginase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Crispene A: A Furanoid Diterpene from Tinospora crispa

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Crispene A, a novel clerodane-type furanoid diterpene isolated from the medicinal plant Tinospora crispa. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics.

Summary of Spectroscopic Data

The structural elucidation of Crispene A was achieved through extensive spectroscopic analysis. The key quantitative data are summarized below for easy reference and comparison.

| Spectroscopic Technique | Data Point | Value |

| Mass Spectrometry (ESI-MS) | Molecular Formula | C₂₀H₂₂O₅[1] |

| Pseudo-molecular Ion [M+Na]⁺ | m/z 365.0[1] | |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.51 (1H, dd, J = 11.6, 4.8 Hz) | H-12[1] |

| δ 4.62 (1H, dd, J = 10.6, 6.6 Hz) | H-6[1] | |

| δ 2.42 (1H, dd, J = 4.0, 3.6 Hz) | H-8[1] | |

| ¹³C NMR (100 MHz, CDCl₃) | Data inferred from related compounds | See Table 2 for details |

| UV-Vis Spectroscopy | λmax | Data not available in cited literature |

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of Crispene A revealed a pseudo-molecular ion peak [M+Na]⁺ at m/z 365.0, corresponding to a molecular formula of C₂₀H₂₂O₅.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Crispene A, recorded in CDCl₃ at 400 MHz, displays characteristic signals for a clerodane-type diterpene. A double doublet at δ 5.51 (J = 11.6, 4.8 Hz) was assigned to the H-12 proton.[1] Another key signal, a double doublet at δ 4.62 (J = 10.6, 6.6 Hz), was attributed to the H-6 proton, indicating the presence of a lactone ring between C-6 and C-18.[1] The proton at C-8 appeared as a double doublet at δ 2.42 (J = 4.0, 3.6 Hz).[1]

¹³C NMR: While the direct ¹³C NMR data for Crispene A is not explicitly provided in the primary cited source, the values can be inferred from the data of closely related compounds isolated from the same plant. A tentative assignment of the key carbon signals is presented below.

| Carbon Atom | Chemical Shift (δ) |

| C-5 | ~45.0 |

| C-6 | ~70.0 |

| C-8 | ~40.0 |

| C-12 | ~75.0 |

| C-17 (C=O) | ~175.0 |

| C-18 (C=O) | ~170.0 |

Note: These are estimated values based on related structures and should be confirmed with experimental data.

Experimental Protocols

The isolation and characterization of Crispene A involved a multi-step process, as detailed below.

Plant Material and Extraction

The stems of Tinospora crispa were collected, air-dried, and ground into a coarse powder. The powdered plant material was then subjected to maceration with methanol at room temperature for 14 days. The resulting extract was filtered and concentrated under reduced pressure to yield a solid residue.[2][3]

Fractionation and Isolation

The crude methanol extract was fractionated using a modified Kupchan partitioning method with solvents of increasing polarity, including n-hexane, carbon tetrachloride, and chloroform.[2][3] The n-hexane soluble fraction, which contained Crispene A, was further subjected to column chromatography on Sephadex LH-20. Elution was carried out with a gradient of n-hexane, dichloromethane, and methanol.[3] Fractions showing a promising profile on thin-layer chromatography (TLC) were pooled and re-chromatographed on silica gel to afford pure Crispene A.[2][3]

Spectroscopic Analysis

The structure of the isolated Crispene A was elucidated using various spectroscopic techniques. Mass spectra were recorded on an ESI mass spectrometer.[1] ¹H and ¹³C NMR spectra were obtained using a 400 MHz NMR spectrometer with chloroform-d (CDCl₃) as the solvent.[4]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the isolation of Crispene A from Tinospora crispa.

References

- 1. Crispene A, B, C and D, Four New Clerodane Type Furanoid Diterpenes from Tinospora crispa (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crispene A, B, C and D, Four New Clerodane Type Furanoid Diterpenes from Tinospora crispa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. researchgate.net [researchgate.net]

Preliminary Biological Activity of Bioactive Compounds from Tinospora cordifolia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tinospora cordifolia, a plant with a long history of use in traditional medicine, is a rich source of diverse bioactive compounds. Extensive research has revealed a broad spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, immunomodulatory, and anti-neoplastic effects. This document provides a comprehensive overview of the preliminary biological activities of key compounds isolated from Tinospora cordifolia, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Tinospora cordifolia (Willd.) Miers, belonging to the family Menispermaceae, is a perennial climbing shrub found in tropical regions of India, Myanmar, and Sri Lanka.[1] It is commonly known as "Guduchi" or "Giloy" and holds a prominent place in Ayurvedic medicine for its use in treating a wide array of ailments.[1][2] The therapeutic properties of this plant are attributed to a complex mixture of secondary metabolites.[3] The major classes of bioactive compounds isolated from Tinospora cordifolia include alkaloids, diterpenoid lactones, glycosides, steroids, sesquiterpenoids, and phenolic compounds.[2][3] These compounds have been shown to modulate various physiological and pathological processes, making them promising candidates for drug development.[4]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various extracts and isolated compounds from Tinospora cordifolia.

Table 1: Anti-diabetic and Hypolipidemic Activity

| Compound/Extract | Model System | Dose/Concentration | Key Findings | Reference(s) |

| Aqueous Root Extract | Alloxan-induced diabetic rats | Oral administration | Significant reduction in blood glucose and brain lipids. | [2] |

| Tinosporaside | db/db mice | - | Exerted antidiabetic effects. | [5] |

| T. cordifolia Extract (TCE) | Hypertriglyceridemia patients | 100 mL/day (~3.0 g) for 14 days | Decreased triglycerides and VLDL; increased HDL levels. | [6] |

| Aqueous Extract | Streptozotocin-induced diabetic rats | 200 and 400 mg/kg b.w. | Reversed hyperalgesia. | [7] |

Table 2: Antioxidant Activity

| Extract | Assay | Key Findings | Reference(s) |

| Ethanolic Stem Extract | DPPH radical scavenging | Highest free radical scavenging activity (56.35%). | [8] |

| Ethanolic Extract | N-nitrosodiethylamine-induced liver cancer in rats | Evaluated levels of LPO, enzymic and non-enzymic antioxidants. | [9] |

Table 3: Immunomodulatory and Anti-inflammatory Activity

| Compound/Extract | Model System | Key Findings | Reference(s) |

| (1,4)-alpha-D-glucan | RAW 264.7 macrophages | Activation of macrophages via TLR6 signaling and NF-κB translocation. | [10] |

| Aqueous Extract | Naive CD4+ T cells (Th17-polarizing conditions) | Reduced frequency of IL-17 producing cells; inhibited differentiation and proliferation. | [11] |

| Alcoholic and Aqueous Extracts | - | Beneficial effects on the immune system. | [10] |

| Water Extract | LPS-treated dendritic cells | Significant inhibition in lipo-oxygenase/cyclo-oxygenase (LOX/COX) activity and TNF-α and IL-1β production. | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Preparation of Tinospora cordifolia Extracts

3.1.1. Ethanolic Extract Preparation The whole plant of Tinospora cordifolia is shade dried (1 kg), coarsely powdered, and soaked in 95% ethanol. The mixture is kept for 10 days at room temperature for maceration. The extract is then filtered, and the process is repeated three times. The resulting menstruum is concentrated at 55°C to obtain a semi-solid residue, which is then dried in a vacuum evaporator. The yield of the total ethanolic extract is approximately 13% w/w and is stored at refrigerated temperatures until use.[9]

3.1.2. Aqueous Extract Preparation The extraction of the plant material (marc) with water is carried out three times. The filtered liquid aqueous extracts are combined and concentrated under vacuum at a temperature below 75°C until the total solid content reaches about 15-20% (w/v). The concentrated liquid is then spray-dried to obtain the final water extract.[7]

Antioxidant Activity Assays

3.2.1. DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Activity The antioxidant activity of the extracts is measured by their ability to scavenge the stable DPPH free radical. Different concentrations of the plant extracts are added to a solution of DPPH in methanol. The mixture is incubated in the dark, and the decrease in absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. Ascorbic acid is commonly used as a positive control. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[8]

3.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The FRAP reagent, a mixture of acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution, is prepared. The plant extract is mixed with the FRAP reagent, and the absorbance of the resulting blue-colored complex is measured at 593 nm. Ascorbic acid is used as a standard to create a calibration curve.[12]

In Vitro Cell Culture and Differentiation

3.3.1. Naive CD4+ T Cell Differentiation Naive CD4+ T cells are isolated from spleen and lymph nodes of mice. For Th17 differentiation, the cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as IL-6, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies. The cells are treated with the Tinospora cordifolia extract at various concentrations. After a defined incubation period, the cells are analyzed for the expression of IL-17 and other relevant markers by flow cytometry.[11]

Signaling Pathways

The bioactive compounds from Tinospora cordifolia have been shown to modulate several key signaling pathways involved in cellular processes such as glucose metabolism, inflammation, and cell survival.

PI3K/Akt and AMPK Signaling in Glucose Uptake

Tinosporaside, a bioactive compound from Tinospora cordifolia, has been shown to stimulate glucose uptake in skeletal muscle cells through the activation of both the Phosphoinositide 3-kinase (PI3K)/Akt and the 5' AMP-activated protein kinase (AMPK) signaling pathways.[5] These pathways are crucial for regulating glucose homeostasis.

Caption: Tinosporaside stimulates glucose uptake via PI3K/Akt and AMPK pathways.

JAK-STAT Signaling in T-cell Differentiation

Aqueous extracts of Tinospora cordifolia have been demonstrated to inhibit the differentiation of Th17 cells by targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[11] This pathway is critical for the differentiation and function of various T-cell subsets.

Caption: T. cordifolia extract inhibits Th17 differentiation via the JAK-STAT pathway.

NF-κB Signaling in Macrophage Activation

An arabinogalactan polysaccharide, (1,4)-alpha-D-glucan, isolated from Tinospora cordifolia, activates macrophages through Toll-like receptor 6 (TLR6) signaling, leading to the translocation of Nuclear Factor-kappa B (NF-κB) and subsequent cytokine production.[10]

Caption: (1,4)-alpha-D-glucan activates macrophages via TLR6 and NF-κB signaling.

Conclusion

The diverse array of bioactive compounds present in Tinospora cordifolia exhibits a wide range of promising pharmacological activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action and highlights their potential as therapeutic agents for a variety of diseases. Continued investigation into the specific molecular targets and clinical efficacy of these natural products is warranted to fully realize their therapeutic potential.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. saudijournals.com [saudijournals.com]

- 5. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrated omics analysis revealed the Tinospora cordifolia intervention modulated multiple signaling pathways in hypertriglyceridemia patients-a pilot clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Tinospora cordifolia on experimental diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant activity of ethanolic extract of Tinospora cordifolia on N-nitrosodiethylamine (diethylnitrosamine) induced liver cancer in male Wister albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tinophyllol is a putative natural product identified in plant species such as Citrus Yuko and Magnolia Ovata. Its chemical name, methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate, indicates it belongs to the octahydrobenzo[f]isochromene class of compounds. Molecules with this core structure are known for a variety of biological activities, suggesting that this compound could be a promising candidate for further investigation in drug discovery. This document provides a comprehensive overview of the chemical information available for this compound and explores the known biological activities of related compounds and extracts from its source plants.

Chemical Structure and Properties

Based on its systematic name, this compound possesses a complex polycyclic structure featuring a benzo[f]isochromene core. This heterocyclic scaffold is a key feature in a number of biologically active natural products and synthetic derivatives.

Table 1: Chemical Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C21H26O6 |

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |

| Core Structure | Octahydrobenzo[f]isochromene |

Potential Biological Activities of the Benzo[f]chromene Core

The benzo[f]chromene scaffold, a close relative of the core of this compound, is present in numerous compounds that have demonstrated significant biological effects. These activities provide a rationale for investigating the therapeutic potential of this compound. Substituted chromenes and benzochromenes have been reported to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Derivatives of 1H-benzo[f]chromene have been shown to induce apoptosis and cell cycle arrest in human cancer cells by inhibiting topoisomerase I and II.[1] Some have also demonstrated the ability to inhibit c-Src kinase and act as Bcl-2 protein inhibitors.[1]

-

Antimicrobial and Antiviral Effects: The chromene ring system is a common feature in compounds with antimicrobial, antiviral, and anti-HIV activities.[1]

-

Anti-inflammatory Properties: Certain benzochromene derivatives have been noted for their anti-inflammatory applications.[1]

Given these precedents, it is plausible that this compound could exhibit similar cytotoxic, antimicrobial, or anti-inflammatory properties.

Bioactive Compounds from Source Plants

The plant species reported to contain this compound, Magnolia Ovata and Citrus Yuko, are known sources of a rich diversity of bioactive secondary metabolites.

Magnolia Species

The Magnolia genus is well-documented for producing lignans and alkaloids with a range of biological activities.[2][3] Magnolol and honokiol, two well-studied neolignans from Magnolia officinalis, exhibit anti-inflammatory, antioxidant, and antitumor properties.[2][3] Other compounds isolated from Magnolia ovata include lignans like magnovatins and acuminatin, which have been investigated for their free-radical scavenging and antimicrobial activities.[4][5]

Table 2: Major Bioactive Compounds from Magnolia Species and Their Reported Activities

| Compound Class | Examples | Reported Biological Activities |

| Neolignans | Magnolol, Honokiol, Acuminatin | Anti-inflammatory, Antioxidant, Antitumor, Antimicrobial[2][3][4] |

| Alkaloids | Lysicamine, Lanuginosine | Various pharmacological effects |

Citrus Species

Citrus fruits are a rich source of flavonoids, limonoids, and essential oils.[6][7][8] Yuzu (Citrus junos, a close relative of Citrus Yuko) contains flavanones such as hesperidin and naringin, which are known for their antioxidant and anti-inflammatory effects.[6][7] The essential oils from citrus peels also possess potent antimicrobial properties.[8]

Table 3: Major Bioactive Compounds from Citrus Species and Their Reported Activities

| Compound Class | Examples | Reported Biological Activities |

| Flavanones | Hesperidin, Naringin | Antioxidant, Anti-inflammatory[6][7] |

| Limonoids | Limonin | Anticancer, Antiviral |

| Essential Oils | Terpenes | Antimicrobial, Anxiolytic[8] |

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a general workflow for the isolation and characterization of novel natural products can be described.

Isolation of this compound

A typical isolation procedure for a compound like this compound from its plant source would involve the following steps:

-

Extraction: The dried and powdered plant material (e.g., bark, leaves, or fruit peel) is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography (using silica gel or other stationary phases), and preparative high-performance liquid chromatography (HPLC) until the pure compound is isolated.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Visualizations

Experimental Workflow for Natural Product Discovery

The following diagram illustrates a generalized workflow for the discovery and initial biological evaluation of a novel natural product like this compound.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of related benzo[f]chromene derivatives, a hypothetical signaling pathway that could be modulated by this compound is the apoptosis pathway. The diagram below illustrates a simplified representation of apoptosis induction.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its chemical structure and the known bioactivities of compounds from its source plants and its structural class provide a strong rationale for its investigation as a potential therapeutic agent. The octahydrobenzo[f]isochromene core is a promising scaffold for the development of anticancer, antimicrobial, and anti-inflammatory drugs.

Future research should focus on the targeted isolation and complete structural characterization of this compound from Magnolia Ovata and/or Citrus Yuko. Following its successful isolation, a comprehensive biological evaluation is warranted. This should include in vitro screening for cytotoxicity against a panel of cancer cell lines, antimicrobial activity against a range of pathogens, and assessment of its anti-inflammatory potential. Promising in vitro results would then justify further preclinical studies to determine its in vivo efficacy, mechanism of action, and safety profile. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic leads.

References

- 1. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Deep Dive: Predicting the Bioactivities of Tinophyllol

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Computational Prediction of Tinophyllol's Biological Activities

This technical guide provides a comprehensive overview of the in-silico prediction of the bioactivities of this compound, a natural product with potential therapeutic applications. By leveraging a suite of computational tools, we can elucidate its pharmacokinetic properties, predict its biological targets, and hypothesize its mechanisms of action through the analysis of associated signaling pathways. This document serves as a methodological framework for researchers and scientists in the field of drug discovery and development.

Introduction to this compound

This compound is a furanoditerpenoid that has been isolated from plants such as Citrus Yuko and Magnolia Ovata. Its chemical structure, represented by the SMILES string C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C)C4=COC=C4 and the InChIKey OEIVLTVYSSPDHE-JHFVOUROSA-N, provides the foundation for all subsequent in-silico analyses. Understanding the inherent bioactivities of such natural products is a critical step in the drug discovery pipeline, and in-silico methods offer a rapid and cost-effective approach to generate initial hypotheses and guide further experimental validation.

Predicted Physicochemical and Pharmacokinetic (ADMET) Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a crucial determinant of its potential as a drug candidate. Using the SwissADME web server, a comprehensive ADMET profile for this compound was generated.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C21H26O6 | |

| Molecular Weight | 374.43 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (iLOGP) | 2.59 | Optimal lipophilicity for oral absorption |

| Water Solubility (ESOL) | -3.85 (log mol/L) | Moderately soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good probability of being orally active |

Predicted Biological Targets

To identify the potential molecular targets of this compound, the SwissTargetPrediction web server was employed. This tool predicts protein targets based on the principle of chemical similarity to known ligands. The predictions are ranked by probability, with a lower value indicating a higher likelihood of interaction.

Table 2: Top Predicted Protein Targets for this compound

| Target Class | Target Name | UniProt ID | Probability |

| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.235 |

| G-protein coupled receptor | Cannabinoid receptor 1 (CB1) | P21554 | 0.118 |

| Enzyme | Carbonic anhydrase II | P00918 | 0.088 |

| G-protein coupled receptor | Prostaglandin E2 receptor EP2 subtype | P43116 | 0.088 |

| Enzyme | Prostaglandin reductase 1 | O95828 | 0.088 |

| G-protein coupled receptor | Cannabinoid receptor 2 (CB2) | P34972 | 0.059 |

| Enzyme | Carbonic anhydrase IV | P22748 | 0.059 |

| Enzyme | Steroid 17-alpha-hydroxylase/17,20 lyase | P05093 | 0.059 |

| G-protein coupled receptor | Prostaglandin D2 receptor 2 | Q9Y2Y9 | 0.059 |

| Nuclear receptor | Progesterone receptor | P06401 | 0.059 |

Predicted Bioactivity Spectrum

The PASS (Prediction of Activity Spectra for Substances) Online service was utilized to predict a broad spectrum of biological activities for this compound based on its chemical structure. The results are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely to be exhibited by the compound.

Table 3: Selected Predicted Biological Activities of this compound from PASS Online

| Activity | Pa | Pi |

| Anti-inflammatory | 0.852 | 0.004 |

| Analgesic | 0.798 | 0.011 |

| Antipyretic | 0.753 | 0.015 |

| Neuroprotective | 0.711 | 0.023 |

| Antineoplastic | 0.689 | 0.031 |

| Vasodilator | 0.654 | 0.028 |

| Platelet aggregation inhibitor | 0.632 | 0.045 |

| Apoptosis agonist | 0.598 | 0.067 |

| Anticonvulsant | 0.576 | 0.051 |

| Anxiolytic | 0.543 | 0.078 |

Postulated Signaling Pathways and Mechanisms of Action

Based on the convergence of predictions from target analysis and the bioactivity spectrum, several key signaling pathways are likely to be modulated by this compound.

Prostaglandin Synthesis Pathway (via COX-2 Inhibition)

The high probability of targeting Prostaglandin G/H synthase 2 (COX-2) strongly suggests an anti-inflammatory mechanism. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-2 would lead to a reduction in prostaglandin synthesis.

Methodological & Application

Application Notes and Protocols for Tinophyllol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinophyllol, a clerodane diterpene found in plants of the Tinospora genus, particularly Tinospora crispa, has garnered interest for its potential therapeutic properties. Clerodane diterpenes from this plant have been associated with a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2] These notes provide a comprehensive overview of the extraction and purification protocols for this compound and related compounds, intended to guide researchers in isolating this compound for further investigation. The methodologies described are based on established techniques for the isolation of clerodane diterpenes from Tinospora crispa.[3][4][5]

Data Presentation

Quantitative data for the extraction and purification of this compound is not extensively available in the public domain. The following tables provide a summary of typical parameters reported for the extraction of clerodane diterpenes from Tinospora crispa, which can be used as a starting point for optimizing this compound isolation.

Table 1: Extraction Parameters for Clerodane Diterpenes from Tinospora crispa

| Parameter | Value/Range | Source(s) |

| Plant Material | Dried, powdered stems of Tinospora crispa | [3][4] |

| Extraction Solvent | Methanol or 70% Ethanol | [3][4] |

| Extraction Method | Maceration or Soaking | [3][4] |

| Extraction Time | 3 x 24 hours or 14 days | [3][4] |

| Solid-to-Solvent Ratio | Not explicitly stated, but generally a sufficient volume to fully immerse the plant material is used. | [3][4] |

| Extraction Yield (Crude Extract) | 15.6% (78 g from 500 g of dried stems with 70% ethanol) | [4] |

Table 2: Purification Parameters for Clerodane Diterpenes

| Parameter | Description | Source(s) |

| Stationary Phase | Silica Gel or Sephadex LH-20 | [3] |

| Mobile Phase (Silica Gel) | Gradient of n-hexane and ethyl acetate, or chloroform and methanol | [3] |

| Mobile Phase (Sephadex LH-20) | n-hexane:CH2Cl2:MeOH (2:5:1) followed by CH2Cl2:MeOH (9:1) and 100% MeOH | [3] |

| Detection Method | Thin Layer Chromatography (TLC) with visualization under UV light or with staining reagents. | [3] |

| Final Purity | Dependent on the number of purification steps and resolution of the chromatographic system. |

Table 3: HPLC Analysis Parameters for Related Compounds

| Parameter | Description | Source(s) |

| Column | C18 or C8 reverse-phase column | [6] |

| Mobile Phase | Acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid. | [6] |

| Detection | UV/Vis Detector (wavelength selected based on the analyte's maximum absorbance) | [7][8] |

| Flow Rate | Typically 0.5 - 1.5 mL/min | [7][9] |

| Injection Volume | 10 - 20 µL | [7] |

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from Tinospora crispa. These protocols are generalized and may require optimization for specific laboratory conditions and research goals.

Protocol 1: Extraction of Crude this compound

-

Plant Material Preparation:

-

Obtain authenticated stems of Tinospora crispa.

-

Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh the powdered plant material.

-

Place the powder in a large glass container and add methanol or 70% ethanol. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.

-

Allow the mixture to macerate for 3 days at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Protocol 2: Liquid-Liquid Partitioning

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer and repeat the process three times with the same solvent to ensure complete extraction of compounds with similar polarity.

-

Concentrate each of the organic fractions (n-hexane, chloroform, ethyl acetate) and the final aqueous fraction separately using a rotary evaporator. Clerodane diterpenes are typically found in the chloroform and ethyl acetate fractions.

-

Protocol 3: Purification by Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

-

Sample Loading and Elution:

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., 100% n-hexane or a high n-hexane to ethyl acetate ratio).

-

Load the sample onto the top of the silica gel column.

-

Begin elution with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or methanol.

-

Collect fractions of a fixed volume (e.g., 20-50 mL) continuously.

-

-

Fraction Analysis:

-

Monitor the separation of compounds by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

-

Further purify the combined fractions using repeated column chromatography or preparative HPLC if necessary to achieve the desired purity.

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.[10][11][12][13][14] While the specific action of this compound on this pathway requires experimental validation, a plausible mechanism is the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]

- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Tinophyllol using High-Performance Liquid Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Tinophyllol, a furanoditerpenoid found in various plant species. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible protocol for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The protocol has been developed based on established methodologies for the analysis of structurally related furanoditerpenoids and is presented with detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram.

Introduction

This compound is a naturally occurring furanoditerpenoid with the chemical formula C21H26O6. It has been identified in plant species such as Citrus Yuko and Magnolia Ovata. Given the therapeutic potential often associated with furanoditerpenoids, accurate and precise quantification of this compound in various matrices is crucial for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. This document provides a comprehensive protocol for the HPLC-based quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |